BED is a synthetically derived organic compound primarily recognized for its potent inhibitory action on the sodium-calcium exchanger isoform 3 (NCX3). [] This protein plays a crucial role in regulating intracellular calcium ion (Ca2+) levels within the central nervous system (CNS). [] While its exact classification remains undefined within the provided literature, its structure suggests it could be categorized as a substituted benzamide derivative.
3-(4-Ethoxyphenoxy)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with an ethoxyphenoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological applications. It was first synthesized in the early 2000s and has since been explored for various pharmacological properties, including anti-inflammatory and antimicrobial activities .
The compound is classified under pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidine derivatives are widely utilized in drug discovery due to their ability to interact with biological targets effectively. The specific molecular formula of 3-(4-Ethoxyphenoxy)pyrrolidine is , with a molecular weight of approximately 207.27 g/mol .
The synthesis of 3-(4-Ethoxyphenoxy)pyrrolidine typically involves the nucleophilic substitution reaction between 4-ethoxyphenol and pyrrolidine. The reaction proceeds as follows:
The synthesis may be optimized for higher yields and purity in industrial settings, employing continuous flow reactors for efficiency .
3-(4-Ethoxyphenoxy)pyrrolidine can participate in several types of chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis and its potential utility in creating more complex molecules .
The mechanism of action for 3-(4-Ethoxyphenoxy)pyrrolidine, particularly in pharmacological contexts, involves its interaction with various biological targets. The unique structure allows it to modulate pathways associated with inflammation and pain relief, possibly through inhibition of specific enzymes or receptors involved in these processes.
Research indicates that compounds containing pyrrolidine rings can exhibit significant biological activity due to their ability to mimic natural substrates or ligands within biological systems .
These properties are crucial for determining the compound's suitability for various applications, including drug formulation and delivery systems .
3-(4-Ethoxyphenoxy)pyrrolidine has several applications across different fields:
The ongoing research into this compound highlights its significance in advancing medicinal chemistry and therapeutic development .
The pyrrolidine ring, a saturated five-membered N-heterocycle, is a privileged scaffold in medicinal chemistry due to its versatile three-dimensional (3D) coverage and ability to modulate key pharmacokinetic parameters. Its sp³-hybridized structure enables efficient exploration of pharmacophore space, while chiral centers (up to four per ring) facilitate precise stereochemical interactions with biological targets. Approximately 37 FDA-approved drugs incorporate pyrrolidine, underscoring its therapeutic significance [1] [3]. The ring’s pseudorotation capability (conformational flexibility) allows dynamic binding to enantioselective proteins, enhancing target selectivity [1]. Physicochemical properties such as lower lipophilicity (LogP = 0.459) and moderate polar surface area (PSA = 16.464 Ų) improve solubility and membrane permeability compared to aromatic analogs like pyrrole (LogP = 0.750, PSA = 13.964 Ų) [1]. These attributes enable the design of molecules with optimized ADME/Tox profiles, as evidenced in drugs like clemastine (antihistamine), rolipram (antidepressant), and the 2022-approved FGFR-4 inhibitor futibatinib [3] [7].
Table 1: Molecular Descriptors of Pyrrolidine vs. Related Scaffolds
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
LogP | 0.459 | 0.750 | 3.000 |
PSA (Ų) | 16.464 | 13.964 | 0 |
H-Bond Basicity (pKBHX) | 2.59 | 0.15 | 0 |
3-(4-Ethoxyphenoxy)pyrrolidine features a pyrrolidine core substituted at the 3-position with a 4-ethoxyphenoxy moiety, creating a hybrid structure with dual pharmacophoric elements. The ethoxyphenoxy group provides an aromatic platform for hydrophobic interactions, while the ether linkage enhances metabolic stability and conformational flexibility. This derivative’s stereochemistry significantly influences its biological activity; for example, the (2S,4S) configuration in analogs like methyl 4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride enables specific hydrogen-bonding networks with target proteins [5] [8]. Synthetic routes to such compounds often leverage stereoselective cyclization or functionalization of preformed pyrrolidine rings (e.g., proline derivatives). Key steps include nucleophilic aromatic substitution between pyrrolidine intermediates and 4-ethoxyphenyl halides or Mitsunobu reactions coupling pyrrolidinols with phenols [8] [10]. The compound’s electron-rich phenoxy group allows further derivatization via electrophilic aromatic substitution, facilitating library synthesis for structure-activity relationship (SAR) studies [10].
Table 2: Biological Activities Correlated with Pyrrolidine Modifications
Pyrrolidine Derivative | Biological Activity | Key Structural Feature | Reference |
---|---|---|---|
1,2,4-Oxadiazole-pyrrolidine | DNA gyrase inhibition (IC₅₀ = 120 nM) | 4-Chlorophenyl substituent | [7] |
N-Benzoylthiourea-pyrrolidine | AChE inhibition (IC₅₀ = 29 nM) | Indole-imidazole hybrid | [7] |
Pyrrolidine sulfonamide | DPP-IV inhibition (IC₅₀ = 11.32 µM) | 4-Trifluorophenyl-oxadiazole | [7] |
Compared to other pyrrolidine derivatives, 3-(4-ethoxyphenoxy)pyrrolidine exhibits distinct physicochemical properties and target interactions. Its ethoxyphenoxy substituent confers higher lipophilicity (predicted LogP ≈ 2.5–3.0) than unsubstituted pyrrolidine (LogP = 0.459) but lower than steroidal pyrrolidines (e.g., derivatives from 5-pregnen-3-β-ol-20-one, LogP > 4) [2] [5]. This balance supports membrane permeability while avoiding excessive hydrophobicity. Unlike 3-pyrrolin-2-ones (e.g., 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one), which undergo tautomerism and nucleophilic additions, the 3-(aryloxy) group enhances metabolic stability by resisting hydrolysis [10].
Structurally analogous compounds like 3-(3-ethoxyphenoxy)pyrrolidine derivatives demonstrate the impact of substituent positioning: para-substitution (4-ethoxy) optimizes steric accessibility for target binding compared to ortho- or meta-substituted analogs. For instance, methyl (2S,4S)-4-(3-ethoxyphenoxy)pyrrolidine-2-carboxylate shows higher solubility (due to the ester group) than its 4-(4-iodophenoxy) counterpart, which prioritizes halogen-bonding interactions [5] [8]. The electronic profile of the 4-ethoxy group also differs from electron-withdrawing variants (e.g., 4-trifluoromethylphenoxy), reducing electrophilicity and potential off-target reactivity [7] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0